REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:8][CH:9]=1)([O-])=O.C([O-])=O.[NH4+].Cl.CCOCC>CO.[OH-].[Pd+2].[OH-]>[N:10]1([C:7]2[N:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
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5.6 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC(=NC1)N1CCCC1
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
HCl Et2O
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCOCC
|
Name
|
|
Quantity
|
289 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
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reaction mixture
|
Type
|
ADDITION
|
Details
|
add carbon
|
Type
|
FILTRATION
|
Details
|
Filter the solution through celite
|
Type
|
ADDITION
|
Details
|
add 50 ml of saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the methanol and ether
|
Type
|
EXTRACTION
|
Details
|
Extract the residue 3 times into CH2Cl2 from saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=CC=C(C=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |